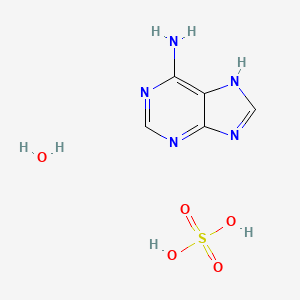

Adenine hydrosulfate

Description

Properties

Molecular Formula |

C5H9N5O5S |

|---|---|

Molecular Weight |

251.22 g/mol |

IUPAC Name |

7H-purin-6-amine;sulfuric acid;hydrate |

InChI |

InChI=1S/C5H5N5.H2O4S.H2O/c6-4-3-5(9-1-7-3)10-2-8-4;1-5(2,3)4;/h1-2H,(H3,6,7,8,9,10);(H2,1,2,3,4);1H2 |

InChI Key |

URLGJSIIOWRMPU-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=NC=NC(=C2N1)N.O.OS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization of Adenine Hydrosulfate

Strategies for Protonation and Salt Formation

The formation of adenine (B156593) salts, including adenine hydrosulfate, involves the protonation of the adenine molecule. Adenine has multiple nitrogen atoms (N1, N3, N7, and N9) that can potentially be protonated. rsc.org The specific site of protonation can depend on the tautomeric form of adenine and the reaction conditions. rsc.org

Direct Acid-Base Reactions

A primary method for the synthesis of adenine salts is through direct acid-base reactions. In this approach, adenine is treated with a corresponding acid. For the formation of adenine hydrosulfate, sulfuric acid (H₂SO₄) is used. The reaction involves the transfer of a proton from the acid to one of the nitrogen atoms of the adenine base, resulting in the formation of a protonated adenine cation and a sulfate (B86663) anion. tandfonline.com

One documented method for obtaining the N1 protonated salt of adenine involves dissolving adenine in methanol (B129727) and adding sulfuric acid. tandfonline.com This process yields a polycrystalline solid of the adenine sulfate salt. The general reaction can be represented as:

2C₅H₅N₅ + H₂SO₄ → [C₅H₆N₅]₂SO₄

This stoichiometry suggests that two adenine molecules are protonated per sulfate anion.

Solvent-Assisted Proton Transfer Mechanisms

The solvent plays a crucial role in the protonation and crystallization of adenine salts. In aqueous solutions, the pH is a key factor in determining the protonation state of adenine. The pKa value for the protonation of adenine is approximately 4.1. rsc.org In solvent systems, proton transfer can be facilitated by the solvent molecules themselves, which can act as intermediaries in the transfer of protons from the acid to the adenine base. For instance, in the presence of water, hydronium ions (H₃O⁺) are formed from the acid, which then protonate the adenine molecule.

The choice of solvent also influences the solubility of the reactants and the resulting salt, which is a critical factor for crystallization and purification. Recrystallization from aqueous ethanol (B145695) is a common method for obtaining pure crystalline forms of adenine. rsc.org The nature of the solvent can also direct the regioselectivity of modifications on the adenine ring. researchgate.net

Synthesis of Modified Adenine Hydrosulfate Derivatives

Modification of the adenine moiety can lead to a diverse range of derivatives with various potential applications. These modifications can be performed before or after the formation of the hydrosulfate salt.

Regioselective Functionalization of the Adenine Moiety

The functionalization of the adenine ring at specific positions (regioselectivity) is a significant area of research. Different nitrogen atoms (N1, N3, N7, N9) and carbon atoms (C2, C6, C8) on the purine (B94841) ring can be targeted for modification. acs.orgacs.orgmdpi.com

Direct alkylation of adenine often leads to a mixture of regioisomers, with the N9-alkylated product typically being the major isomer in polar aprotic solvents. researchgate.net The reaction conditions, such as the base and solvent used, can influence the ratio of the resulting isomers. researchgate.net For example, solvent-directed regioselective benzylation of adenine has been demonstrated to yield different isomers. researchgate.net

Recent methodologies have focused on achieving high regioselectivity. For instance, a Minisci-type borylation has been developed for the C2-H functionalization of unprotected adenosine (B11128) and adenine derivatives. acs.org One-pot N-H functionalization of DNA nucleobases, including adenine, has also been explored to create a library of derivatives for biomedical applications. ua.pt

| Functionalization Target | Example Reaction/Method | Key Findings |

| N9-alkylation | Alkylation with benzyl (B1604629) bromide under basic conditions | Often yields N9-benzyladenine as the major product, with N7 or N3 isomers as by-products. researchgate.net |

| C2-H Borylation | Minisci-type reaction using photocatalysis or thermal activation | Achieves excellent C2 site selectivity in unprotected adenosine and adenine derivatives. acs.org |

| N-H Functionalization | Michael-type additions, N-alkylation, N-allylation, N-propargylation | Simple, one-pot procedures for producing a library of DNA nucleobase derivatives. ua.pt |

Incorporating Hydrosulfate into Novel Architectures

The incorporation of a sulfate group into organic molecules is a strategy used to modify their physical and chemical properties, such as solubility. rsc.org While direct sulfation of adenine itself is not extensively documented, general methods for the sulfation of organic molecules can be considered. These methods often involve the use of a sulfating agent like a sulfur trioxide complex (e.g., pyridine-sulfur trioxide). rsc.org

The insertion of sulfate groups is often a challenging step in synthesis due to the poor solubility of sulfated compounds in organic solvents. rsc.org This typically necessitates that sulfation is one of the final steps in a synthetic route. rsc.org In biological systems, sulfate is incorporated into organic molecules through enzymatic pathways involving the activation of sulfate to adenosine 5'-phosphosulfate (APS) and 3'-phosphoadenosine-5'-phosphosulfate (PAPS). slideshare.netwikipedia.org Non-enzymatic, light-induced conjugation of inorganic sulfate with aminocyclobutenediones in aqueous conditions has also been reported, presenting a potential strategy for incorporating sulfate into novel structures. researchgate.net

Precursor Chemical Synthesis and Purification Methods

The synthesis of adenine itself has been a subject of extensive research, particularly in the context of prebiotic chemistry. A common industrial-scale production method involves heating formamide. wikipedia.org Another well-known synthesis starts from the polymerization of hydrogen cyanide (HCN) in the presence of ammonia (B1221849). pnas.org

A variety of synthetic routes starting from different precursors have been developed. One approach involves the reaction of malononitrile (B47326) and thiourea (B124793) to form 4,6-diamino-2-mercaptopyrimidine, which is then converted to adenine through a series of reactions. google.com Another method starts with ethyl cyanoacetate (B8463686) and thiourea. google.com

Cyclization Reactions for Adenine Precursors

The synthesis of the purine ring system, the core of adenine, can be achieved through various cyclization reactions starting from simpler acyclic or heterocyclic precursors. These methodologies are crucial for the formation of the fused imidazole (B134444) and pyrimidine (B1678525) rings that constitute the adenine scaffold.

One prominent pathway involves the cyclization of imidazole derivatives. For instance, aminoimidazolecarbonitrile (AICN) is a key precursor that can undergo a four-step cyclization to form adenine. acs.org Theoretical models suggest that this pathway is highly favorable, with a key reaction step that requires no catalyst and has a minimal activation barrier, making it an irreversible process. acs.org This suggests a natural tendency for adenine to accumulate under suitable conditions. acs.org

The prebiotic synthesis of adenine is also a subject of intense research, with many proposed pathways involving cyclization reactions. One such model suggests that aminoacetonitrile (B1212223) (AAN) can react with cyanogen (B1215507) (NCCN) to form diaminomaleonitrile, which then reacts with hydrogen cyanide (HCN) to yield adenine. arxiv.orgoup.com Computational studies have explored the mechanisms of adenine formation from HCN polymerization, identifying a plausible step-by-step mechanism for the formation of adenine. pnas.org These studies highlight the thermodynamic favorability of adenine formation from simpler precursors. pnas.org

The table below summarizes key cyclization reactions for the synthesis of adenine precursors.

| Starting Material(s) | Key Intermediate(s) | Cyclization Product | Reference(s) |

| Aminoimidazolecarbonitrile (AICN) | Not Applicable | Adenine | acs.org |

| Malononitrile, Thiourea | 4,6-diamino-2-mercaptopyrimidine | Adenine | google.com |

| Aminoacetonitrile (AAN), Cyanogen (NCCN), Hydrogen Cyanide (HCN) | Diaminomaleonitrile | Adenine | arxiv.orgoup.com |

| Hydrogen Cyanide (HCN) | Various intermediates from polymerization | Adenine | pnas.org |

Derivatization Techniques for Substituted Purines

Once the purine core is synthesized, various derivatization techniques can be employed to introduce functional groups at specific positions, leading to a diverse range of substituted purines with potential applications in medicinal chemistry and molecular biology. researchgate.net These modifications can occur at the nitrogen atoms of the purine ring or at the carbon atoms.

Alkylation is a common method for modifying the purine ring, but it often results in a mixture of N7 and N9 isomers, with the N9 isomer typically being the major product due to its thermodynamic stability. nih.gov However, regioselective N7-alkylation can be achieved using specific methods, such as employing Grignard reagents or through a multi-step process involving protection, reduction, regioselective alkylation, and reoxidation. nih.gov A direct regioselective method for introducing tert-alkyl groups at the N7 position of 6-substituted purines has been developed using N-trimethylsilylated purines and a tert-alkyl halide with SnCl₄ as a catalyst. nih.govresearcher.life

Functionalization at the C6 and C8 positions of the purine ring is also well-established. The C6 position can be modified by first introducing a good leaving group, such as a chlorine atom. 6-chloropurine (B14466) is a versatile intermediate that allows for the subsequent introduction of various nucleophiles. nih.govresearchgate.net The C8 position is often functionalized starting from 8-bromoadenosine (B559644) derivatives, where the bromo group can be displaced by various nucleophiles, including those with amino linkers. google.com

Metal-catalyzed cross-coupling reactions have emerged as powerful tools for purine derivatization. For example, Pd/Xantphos-catalyzed reactions of adenine nucleosides with 2-bromo-1,1'-biaryls can yield N⁶-([1,1'-biaryl]-2-yl)adenine nucleosides. nih.gov These can then undergo further intramolecular C-N bond formation to create carbazolyl nucleoside analogues. nih.gov

The following table provides an overview of common derivatization techniques for substituted purines.

| Position(s) | Reagent/Method | Resulting Functional Group/Structure | Reference(s) |

| N7 | Alkyl halides (with Grignard reagents) | N7-alkyl | nih.gov |

| N7 | N-trimethylsilylated purine, tert-alkyl halide, SnCl₄ | N7-tert-alkyl | nih.govresearcher.life |

| C6 | 6-chloropurine, various nucleophiles | 6-substituted purines | nih.govresearchgate.net |

| C8 | 8-bromoadenosine derivatives, nucleophiles | 8-substituted purines | google.com |

| N6 | Pd/Xantphos-catalyzed reaction with 2-bromo-1,1'-biaryls | N⁶-([1,1'-biaryl]-2-yl)adenine | nih.gov |

Structural Elucidation and Solid State Characterization of Adenine Hydrosulfate

Crystallographic Studies

Crystallographic methods are the cornerstone for determining the atomic and molecular structure of a crystal. In these techniques, a crystal is used to diffract a beam of incident radiation, such as X-rays or neutrons. The resulting diffraction pattern provides detailed information about the crystal lattice and the arrangement of atoms within it.

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the three-dimensional structure of molecules in a crystal. spbu.ruuni-ulm.de By irradiating a single crystal with an X-ray beam, a diffraction pattern is generated, which can be analyzed to determine atomic positions, bond lengths, and bond angles with high accuracy. spbu.ruuni-ulm.de

| Parameter | Value |

|---|---|

| a | 8.388 (2) Å |

| b | 5.208 (3) Å |

| c | 18.468 (4) Å |

| β | 112.84 (2)° |

| Volume | 743.6 (5) ų |

| Z | 4 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Data sourced from a study on 2-aminopyrimidinium hydrogen sulfate, a related compound, as specific data for adenine (B156593) hydrosulfate was not available in the search results. researchgate.net

While X-ray diffraction is excellent for locating heavier atoms, it is less effective for precisely determining the positions of hydrogen atoms. Neutron diffraction is a complementary and powerful technique for this purpose because neutrons interact with atomic nuclei, and the scattering length of hydrogen is significant. mdpi.comosti.govnih.gov This allows for the unambiguous localization of hydrogen atoms, which is critical for understanding hydrogen bonding networks and protonation states in detail. univie.ac.at In the context of adenine hydrosulfate, neutron diffraction would provide definitive information on the location of the acidic proton on the hydrosulfate anion and the specific sites of protonation on the adenine moiety. This level of detail is crucial for a complete understanding of the tautomeric state and the intricate hydrogen bonding scheme that stabilizes the crystal structure.

Polymorphism is the ability of a solid material to exist in more than one crystal structure. soton.ac.ukrigaku.com Different polymorphs of a compound can exhibit distinct physical and chemical properties. High-resolution powder X-ray diffraction (PXRD) is a primary tool for identifying and characterizing polymorphs. researchgate.netmdpi.comparticle.dk The technique involves irradiating a powdered sample with X-rays and recording the diffraction pattern, which serves as a unique fingerprint for a specific crystalline phase. By comparing the PXRD patterns of different batches of adenine hydrosulfate prepared under various conditions, the existence of different polymorphic forms can be established. For example, studies on adenine itself have revealed the existence of at least two polymorphs, which were characterized using synchrotron powder X-ray diffraction. soton.ac.uk The analysis of PXRD data can reveal subtle differences in peak positions and intensities, indicating different crystal packing and unit cell parameters among polymorphs. researchgate.net

Single-Crystal X-ray Diffraction Analysis

Thermal Analysis Techniques for Structural Transitions

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of materials as a function of temperature. researchgate.netlabmanager.com These methods are crucial for characterizing the thermal stability, dehydration, desolvation, melting, and decomposition of compounds like adenine hydrosulfate, especially if it exists as a hydrate. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in a sample's mass as it is heated over time. universallab.org For a hydrated salt like adenine sulfate dihydrate, a TGA thermogram would show distinct mass loss steps. nih.gov The initial step(s) at lower temperatures would correspond to the loss of water molecules (dehydration). At higher temperatures, further mass loss would indicate the decomposition of the adenine and sulfate components. researcher.life

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. universallab.org A DSC thermogram reveals thermal transitions such as melting, crystallization, and solid-solid phase transitions. researchgate.net For adenine hydrosulfate, DSC would show endothermic peaks corresponding to the energy absorbed during dehydration and melting/decomposition. researchgate.net The temperatures of these peaks provide information on the thermal stability of the crystal lattice and the energy required to break it down. Together, TGA and DSC provide a comprehensive profile of the compound's behavior upon heating. labmanager.com

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This analysis identifies thermal transitions such as melting, crystallization, and phase changes. For adenine hydrosulfate, the DSC thermogram would be expected to show distinct thermal events corresponding to the behavior of its constituent ions.

Based on analyses of related hydrogen sulfate compounds, a characteristic thermal profile for adenine hydrosulfate can be proposed. For instance, ammonium (B1175870) hydrosulfate exhibits an endothermic event corresponding to its melting point in the range of 125–157°C. openchemicalengineeringjournal.com Similarly, other complex hydrogen sulfate salts show phase transitions at various temperatures; for example, Cs₂(HSO₄)(H₂AsO₄) undergoes phase transitions at 384 K (111°C), 465 K (192°C), and 472 K (199°C). researchgate.net

A DSC analysis of adenine hydrosulfate would likely reveal an initial endothermic peak corresponding to the melting of the salt, which involves the dissociation of the ionic lattice. This would be followed by further endothermic events at higher temperatures associated with decomposition. The presence of impurities or variations in crystalline form could lead to shifts in the observed transition temperatures.

Table 1: Hypothetical DSC Data for Adenine Hydrosulfate

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) | Description |

| Melting | ~145 | ~155 | Endothermic | Corresponds to the melting of the hydrogen sulfate salt. |

| Decomposition | >250 | - | Endothermic | Onset of multi-stage decomposition of the compound. |

Note: This table is a representation of expected values based on the analysis of similar compounds.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing quantitative data on decomposition and degradation processes. The TGA curve for adenine hydrosulfate is expected to show a multi-stage decomposition profile, reflecting the breakdown of the hydrogen sulfate and adeninium components.

The thermal decomposition of related compounds provides a framework for interpreting the TGA data of adenine hydrosulfate. The thermal decomposition of ammonium sulfate into ammonia (B1221849) and ammonium hydrogen sulfate is known to occur at temperatures between 300°C and 450°C. google.com Studies on adenine have shown its decomposition occurs at elevated temperatures, while some adenine-based structures are stable up to 200°C. researchgate.netgoldschmidtabstracts.info The TGA of metal-adenine complexes also demonstrates multi-step decomposition patterns, often involving the loss of water molecules followed by the degradation of the organic ligand at higher temperatures. mdpi.com

A typical TGA analysis of adenine hydrosulfate would likely show:

An initial stable region with minimal mass loss, potentially up to around 200°C.

A first major mass loss step corresponding to the decomposition of the hydrogen sulfate moiety (releasing SO₃ or H₂SO₄), likely beginning above 250°C.

A subsequent mass loss stage at higher temperatures, representing the decomposition and charring of the adenine base.

The residual mass at the end of the analysis would consist of a stable carbonaceous residue.

Table 2: Representative TGA Data for Adenine Hydrosulfate Decomposition

| Temperature Range (°C) | Mass Loss (%) | Proposed Lost Fragment(s) | Description |

| 25 - 200 | < 2% | Adsorbed Water/Volatiles | Initial dehydration and loss of any surface-adsorbed moisture. |

| 250 - 450 | ~42% | H₂SO₄ / SO₃ + H₂O | Decomposition of the hydrogen sulfate component. |

| > 450 | ~35% | CₓNᵧH₂ fragments | Degradation and pyrolysis of the adenine ring structure. |

Note: This table represents a plausible decomposition pathway based on the stoichiometry of adenine hydrosulfate and data from related compounds.

Intermolecular Interactions and Complexation Chemistry of Adenine Hydrosulfate

Hydrogen Bonding Networks in the Solid State

The crystal structure of adenine (B156593) hydrosulfate is dominated by an extensive and robust three-dimensional network of hydrogen bonds. These interactions involve the adeninium cation, which is rich in hydrogen bond donors, and the hydrosulfate and sulfate (B86663) anions, which serve as acceptors. nih.govnih.govresearchgate.net

Upon formation of the salt, adenine becomes the adeninium cation, typically by accepting protons at one or more of its nitrogen atoms (N1, N3, N7, or N9). acs.orgresearchgate.netnih.gov This protonation converts these nitrogen sites, along with the exocyclic amino group (-NH₂), into effective hydrogen bond donors (+N-H). nih.gov

The hydrosulfate anion (HSO₄⁻) is amphiprotic in its hydrogen bonding capability. The O-H group acts as a potent hydrogen bond donor, while the negatively charged oxygen atoms serve as strong hydrogen bond acceptors. nih.goviucr.org In crystal structures that also contain the sulfate dianion (SO₄²⁻), its multiple oxygen atoms act as powerful proton acceptors, further anchoring the supramolecular assembly. nih.gov This donor-acceptor relationship is fundamental to the formation of the crystalline solid.

The primary interactions stabilizing the crystal lattice are strong, charge-assisted hydrogen bonds of the N-H···O and O-H···O types. The protonated nitrogen atoms of the adeninium cation form multiple N-H···O bonds with the oxygen atoms of the hydrosulfate and sulfate anions. nih.govresearchgate.net Simultaneously, the hydroxyl group of the hydrosulfate anion donates a proton to an oxygen atom of an adjacent sulfate or hydrosulfate ion, creating O-H···O linkages that often form infinite chains or corrugated layers. nih.goviucr.org

Below is a table of representative hydrogen bond geometries found in analogous aminopyrimidinium hydrogen sulfate structures, which illustrate the typical distances and angles for these interactions.

| Donor (D) - H···Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···O | 0.86 | 1.91 | 2.756 | 168 |

| O-H···O | 0.84 | 1.83 | 2.667 | 175 |

| C-H···O | 0.93 | 2.40 | 3.294 | 160 |

| Data derived from analogous pyrimidinium hydrogen sulfate crystal structures. nih.gov |

The extensive network of hydrogen bonds in adenine hydrosulfate is characterized by significant cooperativity. nih.govd-nb.info Hydrogen bond cooperativity refers to the phenomenon where the formation of one hydrogen bond influences the strength of adjacent hydrogen bonds in a sequence. In the solid state of adenine hydrosulfate, the charge-assisted nature of the +N-H···O⁻ and O-H···O⁻ interactions enhances this effect. nih.govnih.gov The polarization induced by one interaction is transmitted through the molecular framework, strengthening the subsequent donor's acidity and the next acceptor's basicity in a chain. This leads to a highly stable and interconnected supramolecular structure that is energetically more favorable than the sum of individual, isolated hydrogen bonds. nih.govd-nb.info

π-Stacking and Cation-π Interactions

Alongside the dominant hydrogen bonding network, aromatic interactions involving the purine (B94841) ring of the adeninium cation play a crucial role in the crystal packing.

The crystal structure of adenine hydrosulfate features significant π-π stacking between the electron-deficient purine rings of adjacent adeninium cations. nih.goviucr.org Due to the positive charge on the rings, these interactions are not simple van der Waals attractions but are heavily influenced by electrostatic repulsion. To mitigate this repulsion, the rings typically adopt a parallel-displaced or antiparallel stacking arrangement rather than a face-to-face (sandwich) conformation. mdpi.comresearchgate.net These motifs maximize the attractive dispersion forces while minimizing the coulombic repulsion between the cationic π-systems. mdpi.com

The table below presents typical π-stacking parameters observed in related protonated purine structures.

| Stacking Motif | Inter-centroid Distance (Å) | Interplanar Distance (Å) |

| Antiparallel Displaced | 3.39 | 3.24 |

| Data derived from analogous diaminopurinium salt crystal structures. mdpi.com |

A classic cation-π interaction involves a cation and a neutral, electron-rich aromatic ring. nih.govwikipedia.org In the case of adenine hydrosulfate, the aromatic purine ring is itself part of a cation (adeninium). Therefore, direct intramolecular or intermolecular cation-π interactions in the traditional sense are not the primary feature.

Anion-π Interactions Involving Adenine Moieties

The electron-deficient nature of the purine ring system in adenine makes it a suitable candidate for engaging in anion-π interactions. researchgate.netnih.govfigshare.com These noncovalent interactions, where an anion is attracted to the face of an electron-poor aromatic ring, play a significant role in the structure and stability of various chemical and biological systems. researchgate.net

Theoretical and crystallographic studies have demonstrated that adenine and its derivatives can interact favorably with anions. researchgate.netnih.gov The six-membered ring of the adenine moiety is the primary site for this interaction. nih.gov The strength of this interaction can be influenced by substitutions on the adenine ring. For instance, methylation at the N9 or N6 positions can enhance the anion-π interaction due to cooperative effects with π-π stacking. nih.gov

The study of anion-π interactions extends to more complex biological systems, where they are observed in protein-DNA and protein-RNA complexes. nih.gov In these systems, anionic residues of amino acids can interact with the faces of nucleobases, including adenine. nih.gov This highlights the fundamental importance of anion-π interactions in molecular recognition and assembly.

Coordination Chemistry and Metal Complexation

The versatile coordination behavior of adenine, owing to its multiple nitrogen donor atoms, has been a subject of extensive research. mdpi.combanglajol.infonih.gov This section explores the identification of metal binding sites on adenine, the structural features of adenine-metal complexes, and the potential influence of the hydrosulfate anion on the coordination environment.

Adenine possesses several potential metal binding sites: the nitrogen atoms of the purine ring (N1, N3, N7, and N9) and the exocyclic amino group (N6). mdpi.comuwaterloo.ca The preferred coordination site is influenced by several factors, including the nature of the metal ion, the pH of the medium, and the presence of other ligands. mdpi.combanglajol.info

N7 and N1 Sites: In duplex DNA, the N7 atom of adenine is a favored binding site for many metal ions. uwaterloo.ca For isolated adenine bases, both N1 and N7 are considered good binding sites. uwaterloo.ca

N9 Site: The N9 position is often involved in binding, particularly when it is deprotonated. mdpi.combanglajol.info In some complexes, N9 acts as a bridging site to N3. banglajol.info

N3 Site: While generally sterically hindered, the N3 site can become available for metal coordination, especially when the relative orientation of the base and sugar is altered. uwaterloo.caresearchgate.net

Exocyclic N6 Amino Group: Coordination involving the exocyclic amino group has also been observed. mdpi.com

pH Dependence: The protonation state of adenine, which is pH-dependent, significantly affects the availability of these binding sites. banglajol.info In acidic to neutral media, the N7 site is often favored for coordination with N9-unsubstituted adenine. banglajol.info In alkaline conditions, the deprotonated N9 site becomes a more effective metal binder. banglajol.info

Quantum chemical calculations have identified two favorable bidentate coordination positions and one unidentate position on adenine for metal cations. researchgate.net

X-ray crystallography has been a pivotal technique for elucidating the precise coordination modes and three-dimensional structures of adenine-metal complexes. mdpi.combanglajol.infolau.edu.lb These studies have revealed a rich diversity of structural motifs, from simple mononuclear species to complex polymeric and supramolecular architectures. nih.gov

For example, the crystal structure of a copper(II) complex with adenine and acetylacetonate (B107027) revealed a hydrogen-bonded 2:2 complex arranged in bilayers. lau.edu.lb In another instance, a methylmercury (B97897) complex demonstrated metal binding to N3, N7, and N9 of a deprotonated adenine ring. cdnsciencepub.com The geometry around the metal center in these complexes can vary, with examples including tetrahedral and distorted octahedral arrangements. banglajol.inforesearchgate.net

The table below summarizes the crystallographic data for a selection of adenine-metal complexes, illustrating the variety of structures that can be formed.

| Compound | Crystal System | Space Group | Reference |

| {[Cu(acac)2(adenine)]·EtOH} | Triclinic | P-1 | lau.edu.lb |

| {[Cu(acac)2(adenine)]·DMF·H2O} | Triclinic | P-1 | lau.edu.lb |

| μ-(adeninato-N3,N7,N9)tris(methylmercury(II)) perchlorate | Triclinic | P1 | cdnsciencepub.com |

| 6-amino-7H-purine-1,9-diium tetrachloridogold(III) chloride monohydrate, (C5H7N5)[AuCl4]Cl·H2O | Monoclinic | P21/n | researchgate.net |

The hydrosulfate anion (HSO₄⁻) can play a multifaceted role in the coordination chemistry of adenine-metal complexes. wikipedia.orgresearchgate.netrsc.org As a counter-ion, it balances the charge of the cationic metal-adenine complex. geeksforgeeks.org However, its influence can extend beyond this simple electrostatic role.

The hydrosulfate ion itself can act as a ligand, coordinating to the metal center in a monodentate or bidentate fashion. wikipedia.org This coordination can compete with or complement the binding of adenine, thereby influencing the final structure of the complex. Furthermore, the hydrosulfate anion is a potent hydrogen bond donor and acceptor, capable of forming extensive hydrogen-bonding networks. researchgate.net These networks can link different components of the crystal structure, including the metal-adenine complexes and solvent molecules, providing additional stability to the solid-state architecture.

The presence of the hydrosulfate anion can also impact the supramolecular assembly of the complexes, directing the formation of specific packing arrangements through a combination of coordination bonds, hydrogen bonds, and potentially anion-π interactions with the adenine moieties.

Supramolecular Assembly and Self-Aggregation

The ability of adenine to form ordered structures through noncovalent interactions is fundamental to its role in biological systems and has inspired the design of novel materials. nih.govlibretexts.org This section focuses on the formation of hierarchical structures driven by the self-assembly and aggregation of adenine-containing compounds.

Hierarchical self-assembly involves the spontaneous organization of molecular components into well-defined structures on multiple length scales. acs.org Adenine and its derivatives are excellent building blocks for such assemblies due to their capacity for specific and directional hydrogen bonding, as well as π-π stacking interactions. acs.orgresearchgate.netup.ac.za

Recent research has unveiled the formation of unprecedented hierarchical structures from adenine derivatives. acs.org For example, certain adenine-containing molecules have been shown to form hexameric rosettes through hydrogen bonding. These rosettes can then dimerize and further organize into chiral columns, which in turn pack into highly ordered hexagonal columnar liquid crystalline phases. acs.org This represents a multi-level hierarchical organization, from the molecular level to the macroscopic alignment of the columnar structures. acs.org

The self-aggregation of adenine is not limited to homo-assemblies. It can also co-assemble with other complementary molecules, such as thymine, to form well-ordered supramolecular nanopatterns at interfaces. mdpi.comresearchgate.net The formation of these structures is often driven by the formation of specific hydrogen-bonded pairs, similar to the base pairing observed in DNA. libretexts.orgmdpi.com

Furthermore, the interaction of adenine with metal ions can lead to the formation of hierarchically structured hybrid materials. acs.org For instance, the simple mixing of aqueous solutions of adenine and a gold salt at room temperature can result in the spontaneous formation of submicrometer-scale colloidal particles with a hierarchical self-assembled structure. acs.org Transmission electron microscopy has revealed that these larger particles are composed of smaller, nanometer-sized primary particles. acs.org

The supramolecular assembly of adenine can also be directed by templates, such as graphene nanoribbons. nih.govfao.org In such systems, donor-acceptor interactions between the DNA bases and the graphene surface can lead to the formation of ordered, anisotropic nanostructures. nih.govfao.org

The study of adenine-containing compounds is crucial for understanding biological systems and for the development of new materials. When adenine is reacted with sulfuric acid, it can form complex salts, such as bis(adeninium) bis(hydrogensulfate) sulfate. researchgate.netaphrc.orgnih.govnih.gov The structure and stability of these compounds are dictated by a sophisticated network of intermolecular interactions.

The adeninium cations, hydrogensulfate anions, and sulfate anions are interconnected through these hydrogen bonds, creating a complex and robust three-dimensional network. researchgate.netaphrc.orgnih.gov The presence of the hydrogensulfate anion is confirmed by the asymmetric S—O bond distances, which also facilitate the formation of strong O—H···O hydrogen bonds that contribute to the formation of finite chains within the crystal lattice. nih.gov

The adeninium cations themselves can form dimers through C—H···N hydrogen bonds. nih.gov Furthermore, the interplay between the adeninium cations and the sulfate/hydrogensulfate anions leads to the formation of various ring motifs, which are described by graph-set notation as R¹₂(5), R⁴₄(16), and R¹₂(7), creating a two-dimensional network. nih.gov The combination of these different hydrogen bonding patterns results in a complex and highly organized three-dimensional supramolecular architecture. nih.gov

The crystal structure of bis(adeninium) bis(hydrogensulfate) sulfate provides a clear example of the complexation chemistry between adenine and sulfate species, showcasing a rich network of non-covalent interactions that are fundamental to its formation and stability.

Role in Ordered Material Design

The intricate network of intermolecular interactions observed in adenine-sulfate complexes, such as bis(adeninium) bis(hydrogensulfate) sulfate, highlights their potential as building blocks for the design of ordered materials. aphrc.org The principles of crystal engineering, which involve the rational design of crystalline solids with desired properties, can be applied to these systems. iucr.org

The hydrogen bonding capabilities of adenine, with its multiple donor and acceptor sites, combined with the hydrogen bonding potential of hydrogensulfate and sulfate anions, allow for the formation of predictable supramolecular synthons. iucr.orgacs.org These synthons, which are structural units formed by intermolecular interactions, can self-assemble into well-defined one-, two-, or three-dimensional architectures. iucr.orgnih.goviucr.org

In the case of bis(adeninium) bis(hydrogensulfate) sulfate, the formation of dimers, chains, and rings through various hydrogen bonds demonstrates how these components can be used to construct a complex, ordered, three-dimensional network. nih.gov The ability to form such ordered structures is a key aspect of designing functional materials, as the arrangement of the molecules in the solid state dictates the material's properties. aphrc.org

By modifying the components, for instance by using different counterions or by derivatizing the adenine molecule, it is possible to tune the intermolecular interactions and thus control the resulting supramolecular architecture. iucr.orgresearchgate.net This approach can lead to the creation of new materials with specific applications, such as in the development of novel pharmaceutical formulations, or functional materials with tailored electronic or optical properties. The study of adenine-containing salts and co-crystals is therefore an active area of research in the field of materials science and crystal engineering. mdpi.comcsic.es

Crystallographic Data for Bis(adeninium) bis(hydrogensulfate) sulfate

| Parameter | Value |

| Formula | 2C₅H₇N₅²⁺·2HSO₄⁻·SO₄²⁻ |

| Molecular Weight | 564.54 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 26.370 (5) |

| b (Å) | 8.970 (2) |

| c (Å) | 20.350 (4) |

| β (°) | 126.184 (10) |

| V (ų) | 3885.2 (15) |

| Z | 8 |

| Temperature (K) | 120 |

Table generated from data in the search results. researchgate.net

Theoretical and Computational Chemistry of Adenine Hydrosulfate

Quantum Chemical Calculationsnih.govakj.aznih.gov

Quantum chemical calculations are a cornerstone for elucidating the fundamental properties of molecular systems. akj.az For adenine (B156593) hydrosulfate, these methods can predict geometric parameters, interaction energies, and electronic characteristics with high accuracy.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. researchgate.net Studies on related systems, such as protonated adenine and molecules containing sulfate (B86663) groups, provide a framework for understanding adenine hydrosulfate. DFT calculations are used to optimize the molecular geometry, determine vibrational frequencies, and analyze the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net

In adenine hydrosulfate, the adeninium cation is formed by the protonation of an adenine molecule. DFT studies on similar protonated nucleobases show that protonation significantly alters the electronic distribution and hydrogen bonding capabilities of the molecule. scispace.comnih.gov The positive charge is delocalized over the purine (B94841) ring system. The interaction between the adeninium cation and the hydrosulfate anion is primarily electrostatic, but also involves a network of strong hydrogen bonds. DFT calculations can quantify the strength of these N-H···O and O-H···N hydrogen bonds.

DFT has also been effectively used to study systems containing sulfate and related ions, providing insights into their bonding and interaction with other molecules. acs.orgnih.gov For adenine hydrosulfate, DFT calculations would reveal the charge distribution on both the adeninium and hydrosulfate ions and how it governs their interaction. The analysis of frontier molecular orbitals (HOMO-LUMO) can indicate the kinetic stability and chemical reactivity of the ion pair. acs.org

Table 1: Representative DFT-Calculated Parameters for an Adeninium-Hydrosulfate Model System

This table presents hypothetical yet plausible data based on typical DFT calculations for similar ion pairs.

| Parameter | Value | Description |

| Interaction Energy | -120 kcal/mol | The energy released upon the formation of the ion pair from individual ions, indicating a very stable complex. |

| N-H···O Bond Distance | 1.75 Å | The distance for the primary hydrogen bond between the adeninium donor and a hydrosulfate oxygen acceptor. |

| O-H···N Bond Distance | 1.80 Å | The distance for the hydrogen bond between the hydrosulfate donor and a nitrogen acceptor on the adenine ring. |

| HOMO-LUMO Gap | 5.5 eV | A larger gap suggests high kinetic stability for the ion pair complex. |

| Charge on Adeninium | +1.0 e | Formal charge on the protonated adenine moiety. |

| Charge on Hydrosulfate | -1.0 e | Formal charge on the hydrosulfate anion. |

Ab Initio Methods for Interaction Energy Analysis (e.g., MP2 calculations)csic.esmdpi.comnih.govacs.org

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory for calculating interaction energies by explicitly accounting for electron correlation, which is crucial for describing non-covalent interactions like hydrogen bonding and dispersion forces. acs.orgcuni.cz While computationally more demanding than DFT, MP2 calculations serve as a benchmark for interaction energies. unige.ch

Studies on similar hydrogen-bonded complexes and DNA base pairs have demonstrated the reliability of MP2 methods in predicting geometries and interaction energies that are in excellent agreement with experimental data where available. acs.org The application of such methods to the adenine hydrosulfate pair would provide a definitive value for its gas-phase interaction energy and a detailed understanding of the forces holding the ions together.

Table 2: Comparison of Interaction Energies from Different Computational Methods

This table illustrates typical results obtained from various computational methods for a model hydrogen-bonded ionic complex.

| Method | Basis Set | Interaction Energy (kcal/mol) | Key Feature |

| HF | 6-31G(d) | -105 | Accounts for electrostatics but neglects dispersion. |

| B3LYP | 6-311++G(d,p) | -118 | A common DFT functional, includes some electron correlation. |

| MP2 | aug-cc-pVDZ | -125 | A reliable ab initio method that properly treats dispersion forces. acs.org |

| CCSD(T) | CBS | -128 | The "gold standard" for accuracy, computationally very expensive. nih.govfrontiersin.org |

Conformational Analysis and Potential Energy Surfacesnih.gov

Conformational analysis is used to identify stable arrangements (conformers) of a molecule and the energy barriers between them. ucsb.edu This is mapped onto a potential energy surface (PES), which describes the energy of the system as a function of its geometric coordinates. libretexts.org For adenine hydrosulfate, key degrees of freedom include the rotation around the glycosidic bond (if a sugar were present) and, more relevantly, the relative orientation and distance between the adeninium and hydrosulfate ions.

By systematically varying the intermolecular distance and the angles defining the hydrogen bonds, a multi-dimensional PES can be constructed. researchgate.netarxiv.org The minima on this surface correspond to the most stable equilibrium geometries of the ion pair. libretexts.orgsouthern.edu Saddle points on the PES represent transition states for the interconversion between different conformations or for the dissociation of the ion pair. libretexts.org Computational tools can automate the search for these critical points, providing a complete picture of the molecule's conformational landscape. ucsb.edu This analysis is crucial for understanding how the molecule might be recognized by other molecules or how it might pack in a crystal lattice.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the time-dependent behavior of molecular systems, providing insights into their dynamic properties and processes that occur over time. researchgate.net

MD simulations can be used to study the behavior of adenine hydrosulfate in different environments, such as in an aqueous solution or in its crystalline solid state. In solution, simulations can track the movement of the individual adeninium and hydrosulfate ions, their hydration shells, and the dynamics of the hydrogen bonds they form with surrounding water molecules. scispace.comnih.govtandfonline.com Constant pH MD simulations have been developed to study the protonation states of nucleic acids, a technique relevant to the adeninium cation. nih.gov

Simulations can reveal how the ions diffuse, how they tumble, and the lifetime of the ion pair. nih.gov In the solid state, MD simulations can be used to study lattice vibrations (phonons), the stability of the crystal structure at different temperatures, and potential phase transitions. Ab initio MD (AIMD), which calculates forces from quantum mechanics "on the fly," can be used to model chemical events like proton transfer between the hydrosulfate ion and surrounding water molecules or other adenine moieties. acs.org

Adenine is well-known for its ability to self-assemble into ordered structures, such as ribbons and sheets, through specific hydrogen bonding patterns (e.g., Watson-Crick and Hoogsteen pairing). acs.orgtongji.edu.cnarxiv.org MD simulations are a key tool for investigating the mechanisms and thermodynamics of this self-assembly process. nih.govnih.govmdpi.com

For adenine hydrosulfate, simulations can explore how the adeninium cations and hydrosulfate anions co-assemble. The hydrosulfate ions can act as hydrogen bond donors and acceptors, potentially bridging adeninium units to form novel supramolecular architectures. nih.gov Coarse-grained MD simulations, which simplify the representation of the molecules, can be used to study the formation of large aggregates and the early stages of nucleation and growth over longer timescales. nih.gov These simulations, often supported by experimental data and DFT calculations, can predict the most likely self-assembled structures and provide a molecular-level understanding of how intermolecular recognition is controlled by the interplay of hydrogen bonding and electrostatic interactions. nih.govresearchgate.net

Prediction of Spectroscopic Properties

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like adenine and its derivatives. researchgate.net Theoretical calculations allow for the simulation of vibrational (FT-IR and FT-Raman) and electronic (UV-Vis) spectra, which can be compared with experimental data to confirm molecular structures and understand electronic transitions.

For adenine-containing systems, theoretical studies often employ methods like DFT with basis sets such as 6-31G(d,p) and 6-311G(d,p) to optimize the molecular geometry and calculate vibrational frequencies. researchgate.net The calculated frequencies are often scaled to better match experimental results. These calculations help in the detailed assignment of vibrational modes, including the stretching and bending of bonds within the adenine core and its substituents. The presence of a hydrosulfate counter-ion would be predicted to introduce new vibrational modes associated with the S-H and S-O bonds, and to perturb the vibrational frequencies of the adenine moiety due to intermolecular interactions like hydrogen bonding.

Electronic spectra, such as UV-Vis absorption, are predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net These calculations can determine the energies of electronic transitions, such as n→π* and π→π*, and the corresponding oscillator strengths. researchgate.net For adenine, these transitions are crucial in understanding its photophysical and photochemical behavior. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy gap is another key parameter derived from these calculations, providing insights into the molecule's reactivity and electronic stability. researchgate.net The solvent environment can also be modeled to predict solvatochromic shifts in the spectra. wisc.edu

Table 1: Predicted Spectroscopic Data for Adenine and Related Compounds

| Compound/System | Method | Predicted Property | Value | Reference |

|---|---|---|---|---|

| Adenine | DFT/B3LYP/6-311++G(d,p) | Gibbs Free Energy of Reaction with ·OH | Varies with reaction site | iphy.ac.cn |

| IPNP Molecule | DFT/B3LYP/6-31G(d,p) | HOMO-LUMO energy gap | 4.561 eV | researchgate.net |

| IPNP Molecule | TD-DFT | UV-Vis Absorption (n→π*) | 318 nm | researchgate.net |

| IPNP Molecule | TD-DFT | UV-Vis Absorption (π→π*) | 244 nm | researchgate.net |

| 6-N,N-dimethyladenine | Resonance Raman Spectroscopy | A- and B-band electronic excitations | - | pku.edu.cn |

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry plays a vital role in elucidating reaction mechanisms by mapping potential energy surfaces, locating transition states, and calculating reaction barriers. nih.gov For adenine, computational studies have investigated its reactivity with various species, including radicals.

One area of focus has been the reaction of adenine with hydroxyl radicals (·OH), which is relevant to understanding radiation damage in DNA. iphy.ac.cn Using DFT (B3LYP) and Møller-Plesset perturbation theory (MP2), researchers have explored different reaction pathways, such as hydroxylation at the C2, C4, C5, C6, and C8 positions, and dehydrogenation. iphy.ac.cn These calculations predict the relative Gibbs free energies of reactants, transition states (TS), and products. For instance, B3LYP calculations suggest that hydroxylation at the C8 site of adenine is a barrierless and highly exothermic process, while the reaction at the C2 site has a low free energy barrier. iphy.ac.cn In contrast, MP2 calculations predict a significant energy barrier for the C8 hydroxylation. iphy.ac.cn Such studies help to identify the most vulnerable sites in the adenine molecule to radical attack.

In the context of adenine hydrosulfate, computational methods could be used to predict the reaction pathways involved in its formation or decomposition. Furthermore, the photoreduction of adenine derivatives by hydrosulfide (B80085) has been investigated. acs.orgnih.gov Computational modeling can help to understand the mechanism, which may involve the formation of a radical anion of the adenine derivative after accepting a hydrated electron from the photoionized hydrosulfide. acs.org The subsequent steps, such as bond cleavage and hydrogen atom abstraction, can also be modeled to determine the most likely reaction pathway. acs.orgnih.gov

Table 2: Calculated Energy Barriers for Reactions of Adenine

| Reaction | Method | Calculated Parameter | Value (kJ/mol) | Reference |

|---|---|---|---|---|

| Hydroxylation at C2 | B3LYP/6-311++G(d,p) | Free Energy Barrier | 49.7 | iphy.ac.cn |

| Hydroxylation at C2 | MP2 | Energy Barrier | 165.3 | iphy.ac.cn |

| Hydroxylation at C8 | B3LYP/6-311++G(d,p) | Free Energy Barrier | Barrierless | iphy.ac.cn |

| Hydroxylation at C8 | MP2 | Energy Barrier | 106.1 | iphy.ac.cn |

Theoretical Insights into Photophysical and Photochemical Mechanisms

Theoretical chemistry provides crucial insights into the processes that occur after a molecule absorbs light, including internal conversion, intersystem crossing, and photochemical reactions. stanford.edu For adenine and its derivatives, understanding these mechanisms is important for applications ranging from prebiotic chemistry to materials science. acs.orgnih.govmuni.cz

Computational studies on adenine have explored its photodeactivation pathways. Upon UV irradiation, adenine is excited to a singlet state. The subsequent relaxation back to the ground state can occur through various channels, including ultrafast internal conversion. Theoretical simulations, such as ab initio multiple spawning, have been used to model these dynamics. stanford.edu The presence of water can significantly influence these pathways, with explicit water molecules potentially participating in the deactivation mechanism through charge transfer to solvent (CTTS) and subsequent proton transfers. muni.cz

The photochemistry of adenine derivatives in the presence of hydrosulfide is a key area of research, particularly in the context of the origin of life. acs.orgnih.govnih.gov Theoretical calculations suggest that UV irradiation of hydrosulfide can generate hydrated electrons, which can then reduce an adenine derivative to its radical anion. acs.orgnih.gov The subsequent reaction pathway can lead to the formation of deoxynucleosides. Quantum chemical calculations using methods like DFT can rationalize the observed selectivity in these photochemical reactions. nih.gov For instance, calculations can help to understand why certain isomers are formed preferentially and how the stability of intermediates influences the final product distribution. nih.gov The interaction between the excited state of the adenine derivative and hydrosulfide can be modeled as an encounter complex, facilitating charge transfer and subsequent bond cleavage. nih.gov

Chemical Reactivity and Transformation Mechanisms of Adenine Hydrosulfate

Acid-Catalyzed Reactions

The presence of the hydrosulfate ion ensures an acidic environment, which plays a crucial role in the reactivity of the adenine (B156593) molecule. The acidic conditions can catalyze several reactions, primarily through the protonation of the adenine ring.

In an acidic solution, the adenine moiety of adenine hydrosulfate is protonated. The protonation of the adenine ring alters its electronic distribution and, consequently, its chemical reactivity. The positive charge on the protonated adenine ring makes it more susceptible to nucleophilic attack. While neutral purines can be attacked by nucleophiles at positions 6 and 8, in the anionic form (in basic media), addition at position 8 is inhibited by Coulombic repulsion, favoring attack at position 6. wur.nl Conversely, protonation is expected to enhance the electrophilicity of the purine (B94841) ring system.

The pKa of the adenine cation radical (A•+) has been a subject of study, with values depending on the molecular environment. In aqueous solution at ambient temperature, the pKa is estimated to be ≤ 1. nih.govacs.org However, in different systems, such as when stacked in DNA oligomers, the pKa can be significantly higher. nih.govacs.org This indicates that the stability and reactivity of the protonated adenine species are highly context-dependent.

Under acidic conditions, adenine can undergo hydrolysis. nih.gov Although adenine is relatively stable, prolonged exposure to acid can lead to the opening of the purine ring. nih.govliverpool.ac.uk One identified product of adenine hydrolysis is 4,5,6-triaminopyrimidine (TAP), suggesting the cleavage of the imidazole (B134444) portion of the purine ring. nih.gov The rate of hydrolysis is dependent on factors such as temperature and pH. For instance, the hydrolysis of adenine has a reported half-life of about one year at 100°C. nih.gov

The stability of the glycosidic bond in adenosine (B11128) (a related nucleoside) is also sensitive to acid. The N7-isomer of deoxyadenosine (B7792050) is significantly less stable towards acid hydrolysis than the naturally occurring N9-isomer, with the N7-isomer having a much shorter half-life at pH 4. nih.gov This highlights the influence of isomeric structure on the stability of adenine derivatives in acidic media.

Electron Transfer Mechanisms

Electron transfer processes involving adenine are fundamental in various biological and chemical systems. The adenine moiety can participate in both electron acceptance and donation. In the context of DNA repair by photolyase, a flavoenzyme, electron transfer is a key mechanism. The repair process involves a cyclic electron transfer (ET) radical mechanism with multiple ET reactions occurring between the flavin adenine dinucleotide (FAD) cofactor and the damaged DNA. nih.gov This process can proceed through a direct tunneling route mediated by an intervening adenine or a two-step hopping pathway. nih.gov

Another proposed mechanism for DNA damage involves dissociative electron attachment, where a dipole-bound state of a nucleotide anion acts as a "doorway" for electron capture. arxiv.org The captured electron can then be transferred to a dissociative state, leading to bond cleavage. arxiv.org The efficiency of these electron transfer processes can be influenced by the surrounding environment, such as the presence of water molecules, which can stabilize certain excited states and open new relaxation channels. researchgate.net

Radical Reactions Involving Adenine in Acidic Media

In acidic media, radical reactions involving adenine can be initiated by various species, including hydroxyl radicals (•OH). The reaction of •OH with adenine can proceed via addition to the C4 and C8 positions of the purine ring, forming hydroxycyclohexadienyl-type radicals. researchgate.net The subsequent reactions of these radical adducts are pH-dependent. For instance, the ring-opening of the C8-OH adduct radical is accelerated by H+. researchgate.net

The adenine cation radical (A•+), formed by one-electron oxidation, is another important intermediate in radical reactions. nih.govacs.org Its acid-base properties are significantly influenced by its environment. While monomeric A•+ in aqueous solution is a strong acid, its acidity is greatly reduced when it is part of a stacked dimer, due to charge delocalization. nih.govacs.org This stabilization can affect the subsequent reaction pathways of the radical. Theoretical studies on the reaction of hydroxyl radicals with adenine have shown that dehydrogenation at the N6 position is the most favorable pathway. researchgate.net

Mechanisms of Chemical Derivatization

The adenine moiety can be chemically modified through various derivatization reactions. These modifications can be used to probe its structure and function or to create new molecules with specific properties.

Arenediazonium ions are known to react with adenine. researchgate.netacs.orgcapes.gov.br The reaction of arenediazonium ions with adenine can lead to the formation of C8-aryladenine adducts. acs.org A proposed mechanism involves the initial formation of an aryltriazene intermediate, which then decomposes to form the C8-aryladenine adduct. acs.org This process is thought to proceed through the formation of an aryl radical. acs.org The reaction conditions, such as pH, can influence the products formed. For example, adenine and its derivatives react with benzenediazonium (B1195382) ions at pH 8-11 to yield triazene (B1217601) derivatives. researchgate.net These triazenes are unstable and can decompose in acid solution. researchgate.net

The formation of these adducts is relevant to the understanding of the genotoxicity of certain aromatic compounds that can be metabolized to arenediazonium ions. acs.org

Nucleoside Formation Pathways in Non-Enzymatic Contexts

In the study of prebiotic chemistry, the non-enzymatic synthesis of nucleosides from plausible early-Earth precursors is a fundamental area of investigation. The formation of a glycosidic bond between a nucleobase, such as adenine, and a sugar like ribose is thermodynamically unfavorable in aqueous conditions, often resulting in low yields and a lack of selectivity. mdpi.com However, research into prebiotic pathways has uncovered specific, highly selective routes for the formation of purine nucleosides, where sulfur-containing compounds, including hydrosulfide (B80085), play a crucial role. These pathways often proceed through key intermediates, demonstrating plausible mechanisms for the emergence of life's building blocks.

One significant pathway circumvents the direct and inefficient condensation of adenine and ribose. mdpi.com Instead, it involves the conversion of adenine into more reactive intermediates. A key intermediate in this context is 8-mercaptoadenine. nih.gov While adenine itself is remarkably stable and does not react with elemental sulfur even at high temperatures, it can be converted to 8-mercaptoadenine. nih.gov This conversion can be achieved by heating adenine in a dry state with prebiotically plausible reagents like ammonium (B1175870) thiocyanate (B1210189) or thiourea (B124793). nih.gov Ammonium thiocyanate is a potential byproduct of the photochemistry involving hydrogen cyanide and hydrogen sulfide, two precursors considered abundant on the primordial Earth. nih.gov

Once formed, 8-mercaptoadenine can undergo a dry-state glycosylation reaction with ribose precursors, such as α-anhydropyrimidines, to form thioanhydropurines. nih.gov These intermediates are central to a pathway that exhibits remarkable selectivity for the biologically relevant isomers of deoxynucleosides. The subsequent step involves a photochemical reduction, where the choice of reducing agent significantly influences the reaction's outcome. nih.gov

When hydrosulfide is used as the reductant under UV irradiation, the reaction produces a mixture of N⁹-configured deoxyadenosine (dA) and N⁷-configured deoxyadenosine. nih.gov The N⁷ isomer has a much shorter half-life and is selectively degraded through hydrolysis, enriching the mixture with the biologically relevant N⁹ isomer, deoxyadenosine. nih.gov In contrast, using bisulfite as the reductant leads exclusively to the formation of N⁹-configured products. nih.gov These findings highlight a potential stabilizing role for hydrosulfide in prebiotic chemistry. nih.gov

This series of reactions is notable for its high efficiency and selectivity under plausible prebiotic conditions. It produces purine deoxynucleosides with strict stereo-, regio-, and furanosyl-selectivity for the isomers utilized in modern biology. nih.gov The research supports the hypothesis that purine deoxyribonucleosides and pyrimidine (B1678525) ribonucleosides could have coexisted before the emergence of life, as the pyrimidine intermediates used in this synthesis persist throughout the process. nih.govwikipedia.org

The table below summarizes the outcomes of the photochemical reduction of thioanhydropurines, illustrating the influence of the reducing agent on product formation.

| Reactant | Reducing Agent | Key Products | Selectivity/Observations | Source |

|---|---|---|---|---|

| Thioanhydropurine intermediate | Hydrosulfide (HS⁻) | N⁹-deoxyadenosine (dA), N⁷-deoxyadenosine | Forms both N⁹ and N⁷ isomers. The N⁷ isomer is less stable and hydrolyzes, enriching the N⁹ product. | nih.gov |

| Thioanhydropurine intermediate | Bisulfite (HSO₃⁻) | N⁹-deoxyadenosine (dA) | Strictly forms the N⁹-configured product. | nih.gov |

Further research has also explored the photochemical reaction of thioanhydroadenosine with sulfite (B76179) in an alkaline solution (pH 8–10). researchgate.net This process yields both purine ribonucleosides (adenosine and inosine) and deoxynucleosides (deoxyadenosine and deoxyinosine) simultaneously, supporting the idea of a heterogeneous nucleic acid system at the dawn of life. researchgate.net

The following table details the yields of various nucleosides produced under different pH conditions in the photochemical reaction with sulfite.

| pH | Product(s) | Combined Yield | Source |

|---|---|---|---|

| 8 | Deoxyadenosine (dA) and Deoxyinosine (dI) | Not Specified | researchgate.net |

| 9 | Deoxyadenosine (dA) and Deoxyinosine (dI) | 43% | researchgate.net |

| 10 | Adenosine (A), Inosine (I), Deoxyadenosine (dA), Deoxyinosine (dI) | Not Specified | researchgate.net |

These non-enzymatic pathways, driven by plausible prebiotic reagents and conditions like UV light and the presence of sulfur compounds, provide a robust model for the selective synthesis of purine nucleosides on the early Earth. nih.govresearchgate.net

Advanced Analytical Methodologies for Adenine Hydrosulfate Research

Chromatographic Techniques for Separation and Quantification

Chromatography remains the cornerstone for the separation and quantification of adenine (B156593) hydrosulfate, particularly in mixtures. Its ability to resolve the analyte from matrix components is critical for accurate measurement.

High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted method for the routine quantification of adenine hydrosulfate. Reversed-phase HPLC (RP-HPLC) is typically the mode of choice, leveraging a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. The separation mechanism relies on the hydrophobic interactions between the adenine moiety and the stationary phase.

To achieve optimal peak shape and retention for the polar and ionizable adenine hydrosulfate, mobile phase modifiers are essential. A buffered aqueous solution, often combined with an organic solvent like acetonitrile (B52724) or methanol (B129727), is used. Phosphate or acetate (B1210297) buffers are commonly employed to maintain a consistent pH, thereby ensuring a stable ionization state of the analyte and reproducible retention times. Detection is most commonly performed using a UV-Vis detector set to the maximum absorbance wavelength of the purine (B94841) ring, which is approximately 260 nm. Quantification is achieved by comparing the peak area of the analyte to that of external standards of known concentrations.

Table 7.1: Illustrative RP-HPLC Method Parameters for Adenine Hydrosulfate Analysis Click on the headers to sort the data.

| Parameter | Value / Condition | Purpose |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides a nonpolar stationary phase for hydrophobic interaction-based separation. |

| Mobile Phase A | 20 mM Potassium Phosphate, pH 6.8 | Aqueous buffer to control the ionization state of adenine and ensure reproducible retention. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte from the column. |

| Gradient | 5% B to 40% B over 10 min | Gradually increases elution strength to separate components and elute adenine hydrosulfate. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns, ensuring efficient separation. |

| Detection Wavelength | 260 nm | Corresponds to the maximum UV absorbance of the adenine purine ring for high sensitivity. |

| Typical Retention Time | 4.2 minutes | The time at which adenine elutes under the specified conditions, used for identification. |

For analyzing adenine hydrosulfate in complex biological or environmental matrices where co-eluting interferences are common, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity. This technique couples the separation power of LC with the mass-resolving capability of tandem mass spectrometry.

Following chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI) in positive mode, to generate the protonated molecular ion [M+H]⁺ of adenine at a mass-to-charge ratio (m/z) of 136.1. This precursor ion is selected in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) in the second quadrupole (q2), and the resulting product ions are detected in the third quadrupole (Q3). By monitoring specific precursor-to-product ion transitions in a mode known as Multiple Reaction Monitoring (MRM), the method achieves exceptional specificity, effectively filtering out background noise and confirming the analyte's identity. This allows for quantification at trace levels, often in the picogram-to-nanogram range.

Table 7.2: Representative LC-MS/MS Parameters for Adenine Hydrosulfate Quantification Click on the headers to sort the data.

| Parameter | Ion Mode | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Collision Energy (eV) | Use |

| Transition 1 (Quantifier) | ESI+ | 136.1 | 119.1 | 20 | Primary transition for quantification due to its high abundance and stability. |

| Transition 2 (Qualifier) | ESI+ | 136.1 | 92.1 | 35 | Secondary transition used to confirm analyte identity by matching the ion ratio. |

| Dwell Time | - | - | - | 50 ms | Time spent acquiring data for each transition, balanced for sensitivity and cycle time. |

| Limit of Detection (LOD) | - | - | - | ~0.5 ng/mL | Typical sensitivity achievable in a complex matrix like plasma or wastewater. |

Spectroscopic Techniques for In Situ Monitoring of Reactions

Spectroscopic methods are invaluable for studying the chemical transformations of adenine hydrosulfate in real-time without sample disruption. Techniques like UV-Vis and Raman spectroscopy can probe changes in molecular structure and concentration during reactions. For instance, the protonation/deprotonation equilibrium of the adenine moiety, which is highly dependent on pH, can be monitored in situ. Changes in the UV absorbance spectrum, including shifts in λmax and variations in molar absorptivity, directly correlate with the protonation state of the nitrogen atoms in the purine ring.

Similarly, Raman spectroscopy provides a detailed vibrational fingerprint of the molecule. Specific Raman bands corresponding to the purine ring breathing modes, C-N stretching, and N-H bending are sensitive to changes in bonding and molecular environment. By monitoring the position and intensity of these bands over time, researchers can track reaction kinetics, identify intermediates, and characterize the structural evolution of adenine hydrosulfate during processes such as complexation or degradation.

Electrochemical Methods for Redox Characterization

Electrochemical techniques, particularly Cyclic Voltammetry (CV), are employed to investigate the redox properties of adenine hydrosulfate. The adenine component is electrochemically active and undergoes an irreversible oxidation process at a solid electrode (e.g., glassy carbon or boron-doped diamond). CV experiments involve scanning the potential of an electrode and measuring the resulting current, providing insights into the thermodynamics and kinetics of the electron transfer process.

The oxidation of adenine typically involves the purine ring and is highly pH-dependent, as the reaction mechanism involves both electrons and protons. By studying the shift in the anodic peak potential (Ep) as a function of pH, the number of protons involved in the rate-determining step can be determined. Furthermore, analyzing the relationship between peak current and the scan rate provides information on whether the process is diffusion-controlled or adsorption-controlled. These studies are fundamental to understanding the potential role of adenine hydrosulfate in redox-mediated biological or chemical systems.

Advanced X-ray Scattering Techniques for Structural Dynamics

To probe the structure of adenine hydrosulfate beyond the single-molecule level, advanced X-ray scattering techniques are utilized. Small-Angle X-ray Scattering (SAXS) is a powerful method for characterizing the size, shape, and interactions of molecules and their aggregates in solution. For adenine hydrosulfate, SAXS can be used to study self-association phenomena, the formation of higher-order structures, or its interaction with macromolecules like proteins or nucleic acids. The resulting scattering data can be modeled to determine key parameters such as the radius of gyration (Rg) and to distinguish between different structural forms in solution.

Time-resolved SAXS/WAXS (Wide-Angle X-ray Scattering) experiments can capture structural dynamics on timescales from milliseconds to seconds. By initiating a reaction (e.g., via a pH jump or mixing) and collecting scattering patterns at rapid intervals, researchers can directly observe transient structural intermediates, providing a "molecular movie" of processes like aggregation, dissociation, or conformational changes involving adenine hydrosulfate.

Application of Chemometrics for Data Analysis

The advanced analytical methods described above generate vast and complex datasets. Chemometrics, the application of statistical and mathematical methods to chemical data, is essential for extracting meaningful information. For instance, when analyzing a series of samples with spectroscopic techniques (e.g., Raman or UV-Vis), the entire spectrum contains rich information that may be difficult to interpret visually.

Principal Component Analysis (PCA) is an unsupervised pattern-recognition technique that can be used to reduce the dimensionality of such datasets. PCA can reveal clustering of samples based on their spectral similarities, identify outliers, and highlight the most significant sources of variation in the data (e.g., concentration changes vs. pH effects). For quantitative purposes, Partial Least Squares (PLS) regression is a powerful tool. PLS can build a predictive model that correlates the full spectral data (X-variables) with a property of interest, such as the concentration of adenine hydrosulfate (Y-variable), even in the presence of uncalibrated, interfering chemical species. This approach is more robust than traditional single-wavelength calibration models.

Table 7.3: Chemometric Model Validation for Adenine Hydrosulfate Quantification using Raman Spectroscopy Click on the headers to sort the data.

| Model Type | Purpose | Key Metric | Value | Interpretation |

| PLS Regression | Concentration Prediction | R² (Calibration) | 0.998 | The model explains 99.8% of the variance in the calibration data. |

| PLS Regression | Concentration Prediction | R² (Validation) | 0.995 | The model performs well on a new, independent set of samples. |

| PLS Regression | Concentration Prediction | RMSEP | 0.08 mg/mL | The Root Mean Square Error of Prediction indicates high accuracy for future samples. |

| PCA | Sample Classification | Explained Variance (PC1+PC2) | 96% | The first two principal components capture 96% of the total data variance. |

Q & A

Q. What are the standard methods for synthesizing adenine hydrosulfate, and what key parameters influence yield?

Adenine hydrosulfate is typically synthesized through acid-base reactions, where adenine reacts with sulfuric acid under controlled conditions. Key parameters include:

- Temperature : Reactions are often conducted at 25–40°C to avoid decomposition .

- Molar ratios : A 1:1 molar ratio of adenine to sulfuric acid is common, but excess acid may improve crystallization .

- Solvent choice : Aqueous or ethanol-water mixtures are preferred for solubility optimization .

Methodological Tip: Monitor pH during synthesis (target pH ~2–3) to ensure proper protonation of adenine’s amino groups .

Q. How can researchers characterize the solubility and purity of adenine hydrosulfate?

- Solubility : Test in aqueous HCl (e.g., 0.5 M HCl, where solubility is ~10 mg/mL) and polar solvents like DMSO. Use UV-Vis spectroscopy to confirm saturation points .

- Purity : Employ HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) and compare retention times against adenine standards. Purity ≥99% is achievable via recrystallization .

- Structural confirmation : Use FT-IR to identify sulfate stretching bands (~1050 cm⁻¹) and NMR (¹H, ¹³C) to verify adenine’s proton environments .

Q. What are the recommended safety protocols for handling adenine hydrosulfate in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Spill management : Neutralize spills with sodium bicarbonate and dispose as hazardous waste .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of acidic vapors .

Advanced Research Questions

Q. How should researchers design experiments to investigate the coordination chemistry of adenine hydrosulfate with metal ions?

- Hypothesis : Adenine hydrosulfate’s sulfate group may act as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺).

- Variables :

- Controls : Compare with adenine sulfate salts lacking hydrosulfate groups.

- Instrumentation : Use X-ray crystallography or EXAFS to determine binding modes .

Q. How can contradictory data on the stability of adenine hydrosulfate under varying pH conditions be resolved?

Q. What advanced analytical techniques are suitable for quantifying adenine hydrosulfate in biological matrices?

- LC-MS/MS : Optimize ionization parameters (e.g., ESI+ for protonated ions) and use deuterated adenine as an internal standard .

- Validation criteria : Include linearity (R² > 0.99), LOD/LOQ (e.g., 0.1 ng/mL), and recovery rates (85–115%) .

- Example data :

| Matrix | Recovery (%) | RSD (%) |

|---|---|---|

| Plasma | 92 | 4.2 |

| Urine | 88 | 5.1 |

Q. How can researchers ensure reproducibility when studying adenine hydrosulfate’s role in nucleotide analog synthesis?

- Detailed protocols : Document reaction times, solvent grades, and purification steps (e.g., column chromatography vs. recrystallization) .

- Data transparency : Share raw NMR spectra and HPLC chromatograms in supplementary materials .

- Collaborative validation : Partner with independent labs to verify synthetic pathways and analytical results .

Methodological Best Practices

- Literature surveys : Use platforms like PubMed and Google Scholar with keywords “adenine hydrosulfate + synthesis + crystallography” to avoid redundant studies .

- Ethical reporting : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) and cite primary sources (e.g., USP standards for sulfate quantification) .

- Peer review : Address reviewer critiques on methodological rigor, such as controlling for hygroscopicity in stability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products